molecular formula C21H20FN3O3 B11005836 (2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid

(2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid

Cat. No.: B11005836
M. Wt: 381.4 g/mol
InChI Key: MMYGAJTXMHZSQP-SFHVURJKSA-N
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Description

The compound (2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid is a complex organic molecule that features a pyrazole ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone.

    Substitution Reactions:

    Acylation: The acetyl group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride.

    Peptide Bond Formation: The final step involves coupling the pyrazole derivative with a phenylpropanoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can produce alcohol derivatives.

    Substitution: Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain diseases or conditions, particularly those involving inflammation or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid
  • (2S)-2-({2-[3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid

Uniqueness

The presence of the fluorophenyl group in (2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its effectiveness as a drug.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-[[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H20FN3O3/c1-13-17(20(25-24-13)15-7-9-16(22)10-8-15)12-19(26)23-18(21(27)28)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/t18-/m0/s1

InChI Key

MMYGAJTXMHZSQP-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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